molecular formula C10H15ClN2O2 B610916 Solriamfetol hydrochloride CAS No. 178429-65-7

Solriamfetol hydrochloride

Cat. No.: B610916
CAS No.: 178429-65-7
M. Wt: 230.69 g/mol
InChI Key: KAOVAAHCFNYXNJ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Solriamfetol (has active moiety).

Scientific Research Applications

Solriamfetol's Mechanism of Action and Approval

  • Solriamfetol, known as Sunosi™, is an orally active, selective dopamine and norepinephrine reuptake inhibitor. It has been approved in the USA for the treatment of excessive daytime sleepiness associated with narcolepsy and OSA. This drug influences various physiological functions, including sleep-wake regulation, and its development was influenced by the understanding of dysregulation in dopaminergic and norepinephrine systems in sleep disorders (Markham, 2019).

Clinical Trials and Efficacy

  • A randomized, placebo-controlled, Phase 3 study showed that solriamfetol significantly improved wakefulness and reduced excessive sleepiness in participants with narcolepsy Types 1 and 2. The safety and tolerability of solriamfetol in this study were consistent with previous studies (Thorpy et al., 2018).
  • Another study demonstrated the long-term efficacy and safety of solriamfetol, regardless of adherence to primary OSA therapy. The drug did not significantly affect the use of primary therapy for OSA (Malhotra et al., 2019).

Pharmacokinetics and Food Interaction

  • A study evaluating the pharmacokinetics of solriamfetol revealed that its bioavailability is bioequivalent in fed and fasted conditions, indicating that the drug can be taken without regard to meals. The primary route of elimination is renal excretion (Zomorodi et al., 2019).

Quality of Life and Functional Outcomes

  • Solriamfetol has shown positive effects on quality of life, work productivity, and functional outcomes in individuals with EDS associated with narcolepsy or OSA. These benefits were observed both in short-term and long-term studies, highlighting the drug's potential to improve daily functioning and overall well-being in these populations (Emsellem et al., 2019).

Subgroup Analysis

  • A subgroup analysis by cataplexy status in a randomized controlled trial showed that solriamfetol was effective in treating EDS in participants with narcolepsy, both with and without cataplexy. The safety profile was similar across these subgroups, indicating its broad applicability (Dauvilliers et al., 2020).

Properties

CAS No.

178429-65-7

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1

InChI Key

KAOVAAHCFNYXNJ-SBSPUUFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R228060;  R-228060;  R 228060;  JZP-110;  JZP 110;  JZP110;  ADX-N-05;  ARL-N 05;  SKL-N-05;  YKP-10A;  ADXN-05;  ARLN-05;  SKLN-05;  Solriamfetol. Solriamfetol hydrochloride;  Sunosi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solriamfetol hydrochloride
Reactant of Route 2
Reactant of Route 2
Solriamfetol hydrochloride
Reactant of Route 3
Reactant of Route 3
Solriamfetol hydrochloride
Reactant of Route 4
Reactant of Route 4
Solriamfetol hydrochloride
Reactant of Route 5
Reactant of Route 5
Solriamfetol hydrochloride
Reactant of Route 6
Reactant of Route 6
Solriamfetol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.